(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-2-sulfanylidene-1,3-thiazolidin-4-one
Description
Properties
IUPAC Name |
(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O4S2/c1-32-21-11-10-19(17-22(21)33-2)18-23-25(31)29(26(34)35-23)12-6-9-24(30)28-15-13-27(14-16-28)20-7-4-3-5-8-20/h3-5,7-8,10-11,17-18H,6,9,12-16H2,1-2H3/b23-18- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BITQQHFQXYSCLV-NKFKGCMQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)N3CCN(CC3)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)N3CCN(CC3)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-2-sulfanylidene-1,3-thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of compounds known for their diverse biological activities. Thiazolidin-4-one derivatives have garnered attention in medicinal chemistry due to their potential therapeutic applications across various diseases, including cancer, diabetes, and infectious diseases.
Biological Activity Overview
Thiazolidin-4-one derivatives exhibit a wide range of biological activities:
- Anticancer Activity : Recent studies indicate that thiazolidin-4-one derivatives can inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition and interaction with DNA. For instance, certain derivatives have demonstrated significant cytotoxicity against various cancer cell lines, suggesting their potential as anticancer agents .
- Antidiabetic Properties : Thiazolidinones are recognized for their role in glucose metabolism and insulin sensitivity enhancement. Compounds like pioglitazone and rosiglitazone are well-known antidiabetic drugs that act as agonists of the peroxisome proliferator-activated receptor gamma (PPARγ) .
- Antioxidant Effects : The antioxidant capacity of thiazolidinone derivatives has been evaluated using methods like DPPH radical scavenging. Some derivatives have shown promising results, indicating their potential in combating oxidative stress-related diseases .
- Anti-inflammatory and Analgesic Activities : Certain thiazolidinone derivatives exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process .
- Antimicrobial Activity : Thiazolidinones have been reported to possess antimicrobial properties against various pathogens, making them candidates for further exploration in infectious disease treatment .
Structure-Activity Relationship (SAR)
The biological activity of thiazolidinone derivatives is significantly influenced by their structural modifications. The presence of specific substituents can enhance or diminish their efficacy:
- Substituent Variability : Modifications at positions 2, 3, and 5 of the thiazolidinone ring can lead to variations in biological activity. For example, the introduction of aromatic groups or heterocycles can improve anticancer or anti-inflammatory properties .
Case Studies
Several studies have highlighted the biological activities of thiazolidinone derivatives:
- Anticancer Studies : A study reported that a series of thiazolidinone derivatives exhibited IC50 values in the micromolar range against various cancer cell lines (e.g., MCF-7 breast cancer cells). The most potent compounds showed significant inhibition of cell growth and induction of apoptosis .
- Diabetes Management : Research has demonstrated that certain thiazolidinones enhance insulin sensitivity in diabetic models, leading to improved glycemic control. These compounds were shown to activate PPARγ pathways effectively .
- Antioxidant Evaluation : In vitro studies using DPPH assays revealed that some thiazolidinone derivatives possess antioxidant capabilities comparable to standard antioxidants like vitamin C, suggesting their utility in preventing oxidative damage .
Data Tables
The following table summarizes the biological activities and key findings related to selected thiazolidinone derivatives:
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolidinone derivatives share a common core but exhibit diverse pharmacological profiles depending on substituents. Below is a detailed comparison of the target compound with structurally analogous molecules.
Structural Analogs
Key analogs include:
Physicochemical Properties
Computational Studies
- Docking Analysis : The 4-phenylpiperazine moiety in the target forms strong van der Waals interactions with carbonic anhydrase active sites, unlike methylpiperazine analogs .
Q & A
Q. What are the key steps in synthesizing (5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-3-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-2-sulfanylidene-1,3-thiazolidin-4-one?
- Methodological Answer : The synthesis typically involves a multi-step process:
- Step 1 : Condensation of 3,4-dimethoxybenzaldehyde with thiosemicarbazide derivatives to form the thiazolidinone core .
- Step 2 : Introduction of the 4-phenylpiperazine moiety via nucleophilic substitution or coupling reactions under reflux conditions with bases like sodium hydroxide .
- Step 3 : Cyclization and purification using recrystallization or column chromatography to isolate the final product .
Optimization of reaction parameters (e.g., solvent choice, temperature) is critical for yield improvement .
Q. Which analytical techniques are essential for confirming the compound’s structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions and stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .
- High-Performance Liquid Chromatography (HPLC) : Ensures purity (>95%) by quantifying impurities .
Q. What preliminary biological assays are recommended to evaluate this compound’s therapeutic potential?
- Methodological Answer :
- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi .
- Anti-inflammatory Screening : Inhibition of COX-2 or TNF-α in cell-based models .
- Cytotoxicity Assays : MTT or SRB protocols on cancer cell lines (e.g., MCF-7, HeLa) to assess anticancer potential .
Advanced Research Questions
Q. How can reaction conditions be optimized to enhance the yield of the target compound?
- Methodological Answer :
- Catalyst Screening : Test palladium complexes or organocatalysts for coupling reactions to reduce side products .
- Solvent Systems : Compare polar aprotic solvents (DMF, DMSO) versus ethanol for improved solubility and reaction kinetics .
- Microwave-Assisted Synthesis : Reduces reaction time by 50–70% while maintaining >90% yield .
Q. How should researchers resolve contradictory data in biological activity studies (e.g., inconsistent IC50 values)?
- Methodological Answer :
- Standardized Protocols : Ensure consistent cell passage numbers, serum concentrations, and incubation times .
- Counter-Screens : Use orthogonal assays (e.g., ATP-based viability tests vs. apoptosis markers) to confirm mechanisms .
- Physicochemical Profiling : Measure log P, pKa, and solubility to identify confounding factors like aggregation .
Q. What strategies are effective for studying structure-activity relationships (SAR) in this compound class?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace 3,4-dimethoxyphenyl with halogenated variants) and compare bioactivity .
- Molecular Docking : Simulate interactions with targets like EGFR or PPAR-γ to prioritize substituents for synthesis .
- Free-Wilson Analysis : Quantify contributions of specific functional groups to activity using regression models .
Q. What mechanistic studies are critical to understanding this compound’s reactivity in synthetic and biological contexts?
- Methodological Answer :
- Kinetic Studies : Monitor reaction intermediates via time-resolved FT-IR or LC-MS to elucidate pathways .
- Enzyme Inhibition Assays : Use fluorescence polarization or surface plasmon resonance to quantify binding affinities .
- Metabolic Stability Tests : Incubate with liver microsomes to identify degradation pathways and guide prodrug design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
